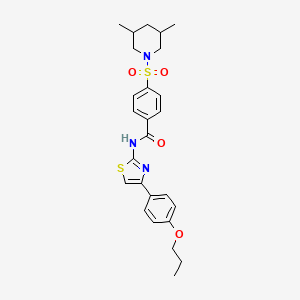
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H31N3O4S2 and its molecular weight is 513.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide (CAS Number: 474621-87-9) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N4O3S, with a molecular weight of approximately 474.66 g/mol. The structure features a sulfonamide group, which is known to enhance the pharmacological properties of compounds by improving solubility and bioavailability.
Research indicates that compounds containing piperidine and sulfonamide moieties often exhibit significant interactions with biological targets involved in cell signaling and apoptosis pathways. The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : Studies have shown that similar sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.
- Induction of Apoptosis : The activation of caspase pathways has been observed in related compounds, suggesting that this compound may also induce programmed cell death in malignant cells.
Cytotoxicity Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HL-60 (Leukemia) | 12.5 | DNA fragmentation, caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast Cancer) | 18.0 | Induction of apoptosis |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
Case Studies
- Study on HL-60 Cells :
- Breast Cancer Cell Lines :
- Mechanistic Insights :
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S2/c1-4-13-33-22-9-5-20(6-10-22)24-17-34-26(27-24)28-25(30)21-7-11-23(12-8-21)35(31,32)29-15-18(2)14-19(3)16-29/h5-12,17-19H,4,13-16H2,1-3H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMFMSWMRJUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














